(3-(乙氧羰基)-5-乙基-1-甲基-1H-吡唑-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications . They are also used in Suzuki–Miyaura cross-coupling, a widely-used carbon–carbon bond-forming reaction .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method uses Suzuki–Miyaura coupling, which involves the reaction of organoboron compounds with organic halides or pseudohalides .Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to two hydrogens and one oxygen atom. The boron atom can also form a covalent bond with other atoms or groups, such as an ethyl or methyl group .Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent bonds with diols . This property is exploited in various organic reactions, enabling both electrophilic and nucleophilic modes of activation . They are also used in Suzuki–Miyaura cross-coupling, a reaction that forms carbon–carbon bonds .Physical And Chemical Properties Analysis

Boronic acids are generally stable and environmentally benign . They have the ability to form reversible covalent bonds with diols, which makes them useful in various sensing applications .科学研究应用

合成与表征

- 交叉偶联反应:乙基 5- 和 3-三氟甲氧基-1H-吡唑-4-羧酸酯已被用作 Sonogashira 型交叉偶联反应中的前体,以获得炔基-4-(乙氧羰基)吡唑,其进一步环化为不同的缩合吡唑 (Arbačiauskienė 等人,2011)。

- 吡唑衍生物的合成:合成了化合物 4-(乙氧羰基)-1,5-二苯基-1H-吡唑-3-羧酸及其衍生物,并通过 NMR、质谱、FTIR 和元素分析对其结构进行了表征 (Kasımoğulları & Arslan,2010)。

材料科学应用

- 潜在 NLO 材料:合成了一系列新的 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯,并对其光非线性进行了研究。一些化合物被确定为光限制应用的潜在候选物 (Chandrakantha 等人,2013)。

化学合成方法

- 区域选择性合成:提出了一种合成乙基 5-(3-芳基-4-甲酰-1H-吡唑-1-基)-1,2,3-噻二唑-4-羧酸酯的方法,为修饰和研究生物活性提供了有趣的底物 (Vysokova 等人,2017)。

生物和医药应用

- 细胞毒活性:合成了含有 3-(乙氧羰基)-5-甲基-1H-吡唑的新型三足化合物,并评估了它们对肿瘤细胞系的细胞毒性 (Kodadi 等人,2007)。

作用机制

安全和危害

未来方向

Boronic acids have a wide range of applications, from chemical biology to material science . They are being increasingly used in imaging and tumor therapy, as well as in the development of therapeutics and separation technologies . Future research will likely continue to explore the diverse uses and applications of boronic acids .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid involves the reaction of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid with an appropriate reagent to introduce the boronic acid group.", "Starting Materials": [ "3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid", "Appropriate reagent" ], "Reaction": [ "To a solution of 3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazole-4-boronic acid in a suitable solvent, add the appropriate reagent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by standard workup procedures." ] } | |

CAS 编号 |

1251760-88-9 |

产品名称 |

(3-(ethoxycarbonyl)-5-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid |

分子式 |

C15H25BN2O4 |

分子量 |

308.19 |

IUPAC 名称 |

ethyl 5-ethyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H25BN2O4/c1-8-10-11(12(17-18(10)7)13(19)20-9-2)16-21-14(3,4)15(5,6)22-16/h8-9H2,1-7H3 |

InChI 键 |

CSVIYKNHXBBYIU-UHFFFAOYSA-N |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C(=O)OCC)C)CC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

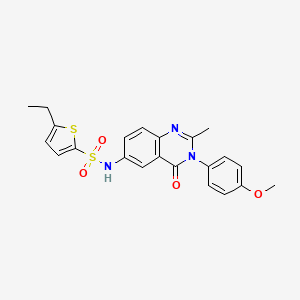

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

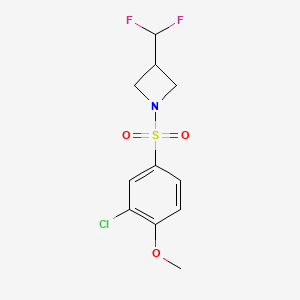

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

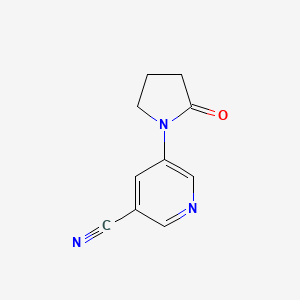

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)

![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)